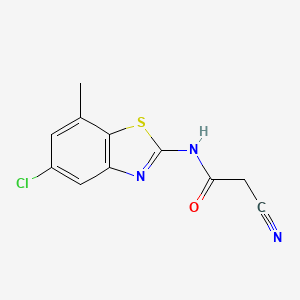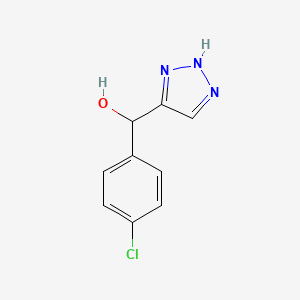
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a 4-chlorophenyl group attached to a 1H-1,2,3-triazol-4-ylmethanol moiety. This compound is part of the triazole family, known for their broad range of applications in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol typically involves a click reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The process starts with the preparation of 4-chlorophenyl azide and an alkyne derivative. These reactants undergo cycloaddition in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .
科学的研究の応用
Chemistry
In chemistry, (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile scaffold for creating new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a valuable tool for drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. The triazole ring’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(1H-1,2,4-triazol-3-yl)methanol
- (4-Chlorophenyl)(1H-1,2,3-triazol-5-yl)methanol
- (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)ethanol
Uniqueness
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring. This unique structure can result in different biological activities and reactivity compared to its analogs. The position of the hydroxyl group and the chlorine atom on the phenyl ring can significantly influence the compound’s properties and applications .
特性
CAS番号 |
1429056-35-8 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC名 |
(4-chlorophenyl)-(2H-triazol-4-yl)methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5,9,14H,(H,11,12,13) |
InChIキー |
XMTXKWIIZBNHNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=NNN=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


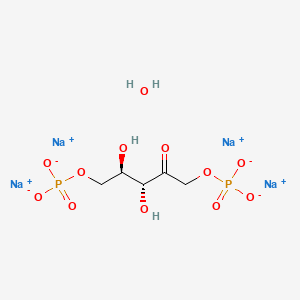
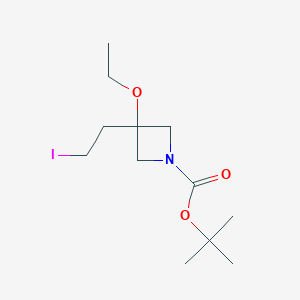
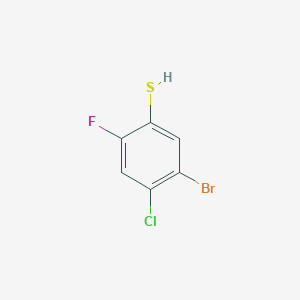

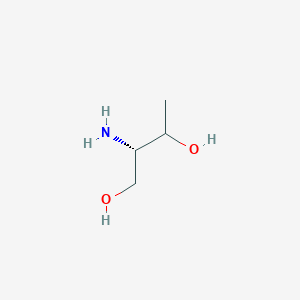

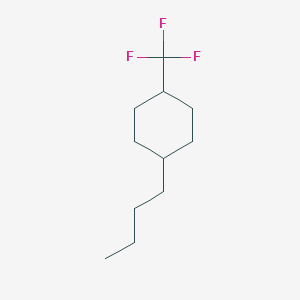
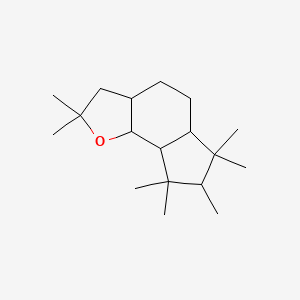
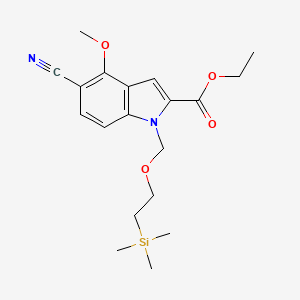
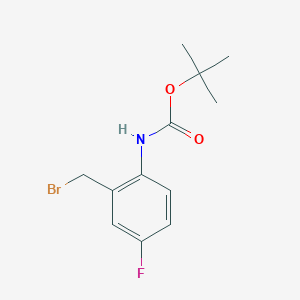

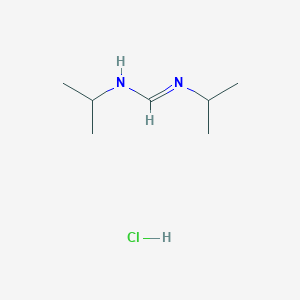
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
